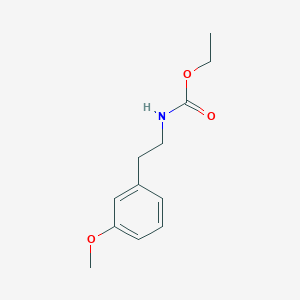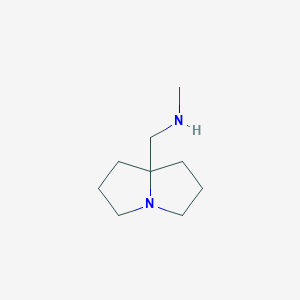
Ethyl 3-methoxyphenethylcarbamate
Übersicht
Beschreibung
Ethyl 3-methoxyphenethylcarbamate (EMPC) is an organic compound belonging to the class of carbamates. It is a colorless liquid with a sweet, floral odor. EMPC has been used in the synthesis of various pharmaceuticals and other compounds, as well as in laboratory experiments. In recent years, EMPC has also been studied for its potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Antiviral Agent Development
Ethyl 3-methoxyphenethylcarbamate has potential applications in the development of new antimicrobial and antiviral agents. Research indicates that carbamate derivatives can be effective in combating antibiotic-resistant bacteria and virus strains, which are a growing concern in medical science . The compound’s structure allows for modifications that could enhance its bioactivity against a range of pathogens.
Agriculture: Pesticide Formulation
In agriculture, Ethyl 3-methoxyphenethylcarbamate could be utilized in the formulation of pesticides. Carbamates are known for their role as insecticides and fungicides due to their ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in pests . This application is significant for increasing crop protection and productivity.
Material Science: Polymer Synthesis
The compound is valuable in material science, particularly in the synthesis of polymers. It can serve as a precursor for functional polymers with applications ranging from coatings to adhesives . Its versatility in polymer chemistry underscores its importance in creating advanced materials with specific properties.
Environmental Science: Pollution Monitoring
Ethyl 3-methoxyphenethylcarbamate’s derivatives could be used in environmental science for monitoring pollutants. Its chemical structure allows for incorporation into sensors and detection systems that can trace environmental contaminants, aiding in the assessment and management of pollution levels .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used to study enzyme inhibition mechanisms. Carbamate compounds often act as inhibitors for various enzymes, making them useful tools for understanding enzymatic pathways and functions within biological systems .
Pharmacology: Drug Discovery and Development
Finally, in pharmacology, Ethyl 3-methoxyphenethylcarbamate could be explored for its therapeutic potential. Its structural framework allows for the creation of novel drug candidates, particularly in the realm of neuropharmacology, where carbamate structures are often employed .
Eigenschaften
IUPAC Name |
ethyl N-[2-(3-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCZJPUOJYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198117 | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33543-63-4 | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)








